4-Amino-6-(oxolan-2-ylmethyl)-1,3,5-triazine-2-thiol
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Overview
Description
4-Amino-6-(oxolan-2-ylmethyl)-1,3,5-triazine-2-thiol is a heterocyclic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of an amino group, a thiol group, and an oxolan-2-ylmethyl substituent on the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(oxolan-2-ylmethyl)-1,3,5-triazine-2-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing an amino group and a thiol group with an oxolan-2-ylmethyl substituent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(oxolan-2-ylmethyl)-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Amino-6-(oxolan-2-ylmethyl)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways. The amino and thiol groups can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The oxolan-2-ylmethyl substituent may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-(methylthio)-1,3,5-triazine-2-thiol
- 4-Amino-6-(ethylthio)-1,3,5-triazine-2-thiol
- 4-Amino-6-(propylthio)-1,3,5-triazine-2-thiol
Uniqueness
4-Amino-6-(oxolan-2-ylmethyl)-1,3,5-triazine-2-thiol is unique due to the presence of the oxolan-2-ylmethyl substituent, which imparts distinct chemical and biological properties. This substituent can influence the compound’s solubility, stability, and binding interactions, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C8H12N4OS |
---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
2-amino-6-(oxolan-2-ylmethyl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C8H12N4OS/c9-7-10-6(11-8(14)12-7)4-5-2-1-3-13-5/h5H,1-4H2,(H3,9,10,11,12,14) |
InChI Key |
DXFZZDJDRVKUPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CC2=NC(=S)N=C(N2)N |
Origin of Product |
United States |
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